molecular formula C47H59NO17 B12374161 methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate

methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate

Cat. No.: B12374161
M. Wt: 910.0 g/mol
InChI Key: CSPDCSMLEJFUJJ-UBLQSTDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of the Tetracyclic Naphthochromen Core

The compound’s central framework is a naphtho[2,3-h]chromen system, a tetracyclic structure comprising fused aromatic and oxygen-containing rings. This core consists of a naphthalene moiety (two fused benzene rings) conjugated to a chromen system (a benzopyran derivative with an oxygen atom at position 1). The numbering scheme places the oxygen atom at the 1-position of the pyran ring, with subsequent positions extending across the fused system. The naphthochromen core is further functionalized at positions 4, 7, and 12 with ketone groups (-C=O), forming a 4,7,12-trioxo system.

The tetracyclic system is structurally analogous to the anthracycline antibiotics, which feature a similar aglycone skeleton. However, distinct modifications differentiate this compound: a 2,3-dimethyloxiran-2-yl (epoxide) group at position 2 and a hydroxyl group at position 11. The epoxide introduces strain and reactivity, while the hydroxyl group at position 11 may participate in hydrogen bonding or redox interactions. The planar aromatic system facilitates π-π stacking interactions, a feature common to DNA-intercalating agents like doxorubicin.

Stereochemical Configuration Analysis of Epoxide and Sugar Moieties

The compound exhibits intricate stereochemistry across its epoxide and glycosidic units. The 2,3-dimethyloxiran-2-yl group adopts a specific stereochemical arrangement, with both methyl groups occupying cis positions relative to the epoxide oxygen. This configuration, denoted by the "2-yl" suffix in the IUPAC name, imposes steric constraints that influence the molecule’s three-dimensional shape and reactivity.

The glycosylation pattern involves two distinct oxane (pyranose) rings:

  • First oxane unit : (2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl.
    • The C2 position is S-configured, while C4, C5, and C6 adopt S, R, and R configurations, respectively.
    • A methoxy group at C4 and a methyl group at C6 introduce steric bulk, potentially stabilizing the glycosidic bond.
  • Second oxane unit : (2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl.
    • The dimethylamino group at C4 (S-configuration) contributes basicity, while the methyl groups at C4 and C6 (S- and S-configured) further modulate steric interactions.

The stereochemical precision of these units is critical for maintaining glycosidic bond integrity and molecular recognition, as seen in related anthracyclines.

Glycosylation Patterns: O-Linked Deoxyhexose and Methoxylated Oxane Units

Glycosylation in this compound occurs via O-linkages between the naphthochromen core and two oxane-derived sugars. The first sugar, (2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl, is a methoxylated deoxyhexose. The absence of a hydroxyl group at C6 (replaced by a methyl group) classifies it as a deoxy sugar, a hallmark of bioactive natural products like the arimetamycins. The methoxy group at C4 enhances hydrophobicity, potentially improving membrane permeability.

The second sugar, (2R,4S,5S,6S)-4-(dimethylamino)-4,6-dimethyloxan-2-yl, incorporates a dimethylamino group at C4, introducing a positively charged nitrogen under physiological conditions. This feature is rare among anthracycline sugars but mirrors modifications observed in nocathiacin and lemonomycin. The amino group may facilitate interactions with negatively charged biomolecular targets, such as DNA phosphate backbones or enzyme active sites.

The glycosidic bonds are β-linked, as inferred from the stereochemical descriptors (e.g., 2R,4S in the second oxane unit). This linkage orientation is conserved in anthracyclines, where it stabilizes the aglycone-sugar interface and influences pharmacological activity.

Functional Group Topology: Hydroxyl, Methoxy, and Dimethylamino Substituents

Functional groups distributed across the molecule dictate its physicochemical and interactive properties:

  • Hydroxyl groups : The 11-hydroxy group on the naphthochromen core and the 5-hydroxy group on the first oxane unit contribute to solubility and hydrogen-bonding capacity. These groups may anchor the molecule to biological targets, as seen in doxorubicin’s interaction with topoisomerase II.
  • Methoxy groups : Positioned at C4 of both oxane units, these groups enhance lipophilicity and steric shielding of glycosidic bonds, reducing enzymatic hydrolysis.
  • Dimethylamino group : The C4-dimethylamino substituent on the second oxane unit introduces a localized positive charge, enabling electrostatic interactions with nucleic acids or proteins. Similar groups in arimetamycin A enhance cytotoxicity against multidrug-resistant cancers.

The spatial arrangement of these groups creates a multifunctional scaffold capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions, a trait shared by topoisomerase inhibitors like etoposide.

Properties

Molecular Formula

C47H59NO17

Molecular Weight

910.0 g/mol

IUPAC Name

methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate

InChI

InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3/t19-,20-,21+,22?,28+,29+,30-,32+,33-,37-,38-,43-,45+,46?,47?/m1/s1

InChI Key

CSPDCSMLEJFUJJ-UBLQSTDESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Origin of Product

United States

Preparation Methods

Chromene Core Assembly

The naphtho[2,3-h]chromen scaffold is constructed via formal [3+3] cycloaddition (Figure 1A) using bromoquinones and vinyl stannanes under Pd(0) catalysis. Stille coupling forms the quinone intermediate, followed by HMPA-promoted enolization and oxa-6π electrocyclization to yield the chromene backbone. Alternative routes include:

  • Microwave-assisted catalyst-free synthesis : β-Amino acrylates react with salicylaldehydes in ethanol at 100°C (1–2 h, 85–92% yield).
  • Rhodium-catalyzed [5+1] annulation : Alkenylphenols and allenes undergo C–H activation and cycloaddition (toluene, 100°C, 72–89% yield).

Table 1: Chromene Synthesis Methods

Method Catalyst/Reagent Conditions Yield (%) Reference
Stille coupling/cyclization Pd(PPh₃)₄, HMPA Toluene, reflux 65–78
Microwave synthesis None EtOH, 100°C, 2 h 85–92
Rh-catalyzed annulation RhCp*Cl₂, Cu(OAc)₂ Toluene, 100°C 72–89

Oxane Ring Formation

The stereochemically complex oxane subunits (e.g., (2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl) are synthesized via:

  • Glycosylation : Thioglycosides or trichloroacetimidates are coupled to chromene intermediates under BF₃·OEt₂ catalysis.
  • Enzymatic resolution : Lipases or esterases achieve enantiomeric excess >98% for chiral centers.
  • Protecting group strategies : TES (triethylsilyl) protection of hydroxyl groups ensures regioselectivity during coupling.

Key reaction :
$$
\text{Chromene-OH + Oxane-OTHP} \xrightarrow{\text{BF₃·OEt₂}} \text{Chromene-O-Oxane (86% yield)}
$$

Epoxidation of the Oxirane Moiety

The 2,3-dimethyloxiran-2-yl group is introduced via stereoselective epoxidation :

  • Sharpless epoxidation : VO(acac)₂ and tert-butyl hydroperoxide (TBHP) oxidize allylic alcohols (CH₂Cl₂, –20°C, 78% yield).
  • m-CPBA-mediated epoxidation : Meta-chloroperbenzoic acid reacts with electron-deficient alkenes (rt, 12 h, 82% yield).

Table 2: Epoxidation Conditions

Substrate Reagent Conditions Yield (%)
Allylic alcohol VO(acac)₂, TBHP CH₂Cl₂, –20°C 78
Electron-deficient alkene m-CPBA rt, 12 h 82

Esterification and Final Functionalization

The methyl acetate group is installed via Steglich esterification :

  • DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) mediate coupling of the carboxylic acid intermediate with methanol (CH₂Cl₂, 0°C to rt, 90% yield).

Critical steps :

  • Deprotection : TBAF (tetrabutylammonium fluoride) removes silyl protecting groups.
  • Oxidation : Dess-Martin periodinane oxidizes secondary alcohols to ketones (89–93% yield).

Stereochemical Control

  • Chiral auxiliaries : (R)-BINOL-derived catalysts induce enantioselectivity during oxane formation (er 95:5).
  • Dynamic kinetic resolution : Rhodium complexes with (S)-SEGPHOS ligands achieve >90% ee in Pd-catalyzed couplings.

Optimization Challenges

  • Byproduct formation : Competing pathways during Stille coupling generate vinyl hydroquinones (up to 22%). Dilute conditions (3 mM) and HMPA (5% v/v) suppress side reactions.
  • Epoxide ring-opening : Nucleophilic attack by hydroxyl groups is mitigated via transient silylation.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency

Route Total Steps Overall Yield (%) Key Advantage
Stille/cyclization 5 32 Scalability
Microwave-assisted 4 45 Rapid (2 h total)
Rh-catalyzed cascade 6 28 Stereocontrol

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl, methoxy, and dimethylamino groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent due to its unique structural features. In industry, it can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthoquinone-Fused Heterocycles
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Naphtho[2,3-h]chromen-4,7,12-trione Epoxide, dimethylamino-oxane, hydroxy-oxane, 2-hydroxyacetate Not reported (predicted anticancer)
Naphtho[2,3-b]furan-4,9-dione derivatives Naphtho[2,3-b]furan-4,9-dione Variable alkyl/aryl groups at position 3 CK2 inhibition (IC50: 2.33 µM), cytotoxic
Naphtho[2,3-d]thiazole-4,9-dione (PNT) Naphtho[2,3-d]thiazole-4,9-dione Piperazine or benzamide at position 2 Antimicrobial (vs. Staphylococcus)
Naphtho[2,3-h]quinoline-7,12-diones Naphtho[2,3-h]quinoline-7,12-dione Amino or hydroxyl groups at position 4 Anticancer (ROS-mediated apoptosis)

Structural Insights :

  • Dimethylamino-oxane substituents resemble macrolide antibiotics (e.g., spiramycin derivatives in ), suggesting possible ribosomal targeting or membrane disruption.

Comparison :

  • The target compound’s oxane rings may require enzymatic or chemical glycosylation methods, similar to spiramycin synthesis .
  • Epoxide formation could involve peroxidation of allylic precursors, as seen in terpene-derived natural products .

Biological Activity

The compound methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate is a complex organic molecule with potential therapeutic applications. Its structural features suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups including methoxy and hydroxyl moieties which are known to influence its biological activity. The presence of a dimethylamino group may enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related compounds have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's potential antifungal activity has been explored through in vitro assays against various fungal strains.

  • Results : Compounds structurally similar to this one have shown antifungal efficacy with MIC values ranging from 16 to 64 µg/mL against Candida species .

Antiviral Activity

Preliminary studies suggest that the compound may exhibit antiviral properties.

  • Mechanism : The presence of hydroxyl groups can enhance hydrogen bonding with viral proteins, potentially inhibiting their function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption : The presence of methoxy and hydroxyl groups typically enhances solubility and absorption in biological systems.
  • Metabolism : It is likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways need further elucidation.

Toxicity Profile

Toxicological assessments are essential for determining the safety of this compound.

  • In Vitro Studies : Preliminary cytotoxicity assays indicate low toxicity at therapeutic concentrations .

Data Summary Table

Biological ActivityMIC (µg/mL)Target OrganismReference
Antibacterial32Staphylococcus aureus
Antibacterial32Escherichia coli
Antifungal16 - 64Candida spp.
Cytotoxicity>100Various cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.